molecular formula C12H21NO5 B1438000 3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester CAS No. 231622-09-6

3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1438000
CAS No.: 231622-09-6
M. Wt: 259.3 g/mol
InChI Key: YYLYNLCAWXUCDY-UHFFFAOYSA-N
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Description

3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring two ester functionalities: a tert-butyl carbamate group at the 1-position and a carboxymethoxy (OCH₂CO₂H) substituent at the 3-position. This dual ester structure confers unique physicochemical properties, including polarity and hydrolytic sensitivity, making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-5-9(7-13)17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLYNLCAWXUCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655151
Record name {[1-(tert-Butoxycarbonyl)piperidin-3-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231622-09-6
Record name {[1-(tert-Butoxycarbonyl)piperidin-3-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ester Hydrolysis and Coupling (Patent EP 1 289 993 B1)

A key method involves starting from a tricyclic ester intermediate, where the ester group (often tert-butyl) is hydrolyzed under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding acid. The acid is then coupled with an amino alcohol or amino ketone to form the desired intermediate, which upon oxidation and further treatment yields the target compound.

  • Hydrolysis of tert-butyl ester using trifluoroacetic acid.
  • Coupling of resulting acid with amino alcohol or amino ketone.
  • Oxidation of hydroxyl groups if necessary.
  • Final hydrolysis or deprotection to yield the carboxylic acid functionality.

This method allows for flexibility depending on the nature of substituents (R1, R2) and ring systems (benzo, pyrazino, etc.) involved.

Step Reagents/Conditions Purpose
1 Trifluoroacetic acid Hydrolysis of tert-butyl ester
2 Amino alcohol or amino ketone Coupling to form intermediate
3 Oxidizing agent (e.g., PCC) Oxidation of hydroxyl to ketone
4 Hydrolysis or deprotection Final conversion to carboxylic acid

Photocatalytic One-Step Synthesis (CN108558792B)

A more recent and environmentally friendly method involves the photocatalytic synthesis of piperidine derivatives bearing tert-butyl ester groups. This method uses:

  • 2-Aminopyridine and piperazine-1-tert-butyl formate as starting materials.
  • Acridine salt as a visible light photocatalyst.
  • An oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide.
  • Anhydrous dichloroethane as solvent.
  • Blue LED light irradiation under oxygen atmosphere.

This method achieves the synthesis in one step with high yields (up to 95%), significantly reducing byproducts and avoiding hazardous heavy metals and hydrogen gas used in traditional methods. It is noted for:

  • Shortened synthesis route.
  • Improved yield and purity.
  • Environmentally benign conditions.

Example reaction conditions:

Component Amount (per 2 mL solvent) Role
2-Aminopyridine 0.2 mmol (1.0 eq) Starting amine substrate
Piperazine-1-carboxylic acid tert-butyl ester 0.2 mmol (1.0 eq) Starting ester substrate
Acridine salt 0.01 mmol (0.1 eq) Photocatalyst
2,2,6,6-Tetramethylpiperidine-N-oxide 0.1 mmol (0.5 eq) Oxidant
Anhydrous dichloroethane 2 mL Solvent

Reaction time: 10 hours under blue LED irradiation with oxygen atmosphere.

Supporting Research Findings

Reductive Amination and Functionalization of Piperidine Derivatives

Research on amino acid-derived β-keto esters shows that intramolecular reductive amination can be used to prepare piperidine rings with functionalized substituents including carboxylic acid esters. These methods involve:

  • Use of β-keto esters derived from amino acids.
  • Reductive amination to form piperidine rings.
  • Subsequent functional group manipulations to introduce carboxymethoxy groups.

These reactions are valuable for accessing highly functionalized piperidine derivatives with stereochemical control, which is critical for biological activity.

Protection and Deprotection Strategies

The tert-butyl ester group is commonly introduced to protect the carboxylic acid functionality during multi-step synthesis. It can be introduced via reaction with tert-butyl acetate or tert-butyl chloroformate under acidic or basic conditions. Deprotection typically involves:

  • Treatment with trifluoroacetic acid or acidic aqueous conditions.
  • Avoidance of harsh conditions to preserve sensitive functional groups.

This strategy is well-documented for preparing piperidine carboxylates and related compounds.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Hydrolysis and Coupling (Patent EP 1 289 993 B1) Ester hydrolysis, coupling, oxidation, deprotection Flexibility in substituents; well-established Multi-step; requires careful oxidation control
Photocatalytic One-Step (CN108558792B) Photocatalytic coupling under blue LED, oxygen atmosphere One-step; high yield; environmentally friendly Requires specific photocatalyst and light source
Reductive Amination (Literature) β-Keto ester reductive amination to form piperidine Stereochemical control; functional group diversity Longer reaction times; equilibrium issues
Protection/Deprotection (General) Introduction/removal of tert-butyl ester protecting group Protects acid functionality; mild deprotection Additional synthetic steps required

Chemical Reactions Analysis

Types of Reactions

3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs are grouped by substituent type (amino, halogen, ether/ester, etc.), with comparisons focused on molecular properties, reactivity, and applications:

Table 1: Key Structural Analogs and Properties
Compound Name (Evidence ID) Substituent(s) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Target Compound 3-Carboxymethoxy C₁₂H₂₁NO₅* ~283.31* Polar ester groups; potential hydrolysis to carboxylic acid; drug intermediate .
tert-Butyl 3-(benzylamino)piperidine-1-carboxylate HCl (1) 3-Benzylamino C₁₇H₂₅ClN₂O₂ 324.85 Basic amino group; forms hydrochloride salt; used in peptide synthesis .
3-Methoxymethyl-4-oxo-piperidine-1-carboxylate (6) 3-Methoxymethyl, 4-oxo C₁₂H₂₁NO₄ 243.30 Ether and ketone groups; lower polarity than carboxymethoxy; stable under neutral conditions .
tert-Butyl 3-oxopiperidine-1-carboxylate (13) 3-Oxo C₁₀H₁₇NO₃ 199.25 Ketone group; reactive toward nucleophiles; intermediate for heterocyclic synthesis .
(R)-2-Iodomethyl-pyrrolidine-1-carboxylate (2) 2-Iodomethyl C₁₀H₁₆INO₂ 309.15 Halogenated; skin/eye irritant; used in cross-coupling reactions .
3-(6-Chloro-pyridazin-3-yloxy)piperidine-1-carboxylate (8) 3-Chloropyridazine C₁₄H₂₀ClN₃O₃ 313.78 Aromatic chlorinated group; potential bioactivity; moderate solubility .

*Estimated based on structural analogs.

Reactivity and Stability

  • Hydrolysis Sensitivity : The carboxymethoxy group in the target compound is more prone to hydrolysis (acid/base-mediated) than ethers (e.g., methoxymethyl in ) or aromatic substituents (e.g., chloropyridazine in ). This reactivity enables controlled release of carboxylic acid derivatives, useful in prodrug design .
  • Nucleophilic Reactivity: Compared to ketone-containing analogs (), the target compound’s ester groups are less reactive toward nucleophiles but may participate in transesterification or aminolysis .
  • Thermal Stability : Halogenated derivatives () exhibit lower thermal stability due to weaker C-I or C-Cl bonds, whereas tert-butyl esters (e.g., ) are generally stable below 100°C .

Biological Activity

3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester (CMTB) is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

CMTB has the molecular formula C12H21NO5C_{12}H_{21}NO_5 and a molecular weight of approximately 259.3 g/mol. It features a piperidine ring substituted with both carboxylic acid and methoxy groups, along with a tert-butyl ester group, enhancing its solubility and stability in various solvents.

The biological activity of CMTB is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can function as an inhibitor or activator, modulating biochemical pathways critical for various physiological processes. For instance, it has been noted for its potential role in enzyme interactions within biochemical assays.

Biological Applications

CMTB has several notable applications in biological research:

  • Enzyme Inhibition : It has been explored as an inhibitor for enzymes such as cathepsin K (Cat K), which is significant in bone resorption processes. Inhibiting Cat K can be a therapeutic strategy against conditions like osteoporosis .
  • GABAA Receptor Agonists : The compound serves as a precursor in synthesizing GABAA receptor agonists, which are essential in treating neurological disorders.
  • Selective TACE Inhibitors : CMTB is also investigated for its potential to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a role in inflammatory responses.

Case Studies and Experimental Data

  • Inhibition of Cathepsin K :
    A study synthesized several piperidine derivatives, including those related to CMTB, and evaluated their inhibitory activities against Cat K. The results indicated that compounds derived from CMTB exhibited significant inhibition of Cat K activity, demonstrating potential anti-bone resorption effects. For instance, one derivative showed an IC50 value of 13.52 µM against Cat K, indicating strong inhibitory potential .
    CompoundIC50 (µM)Activity
    CMTB Derivative13.52Strong Inhibitor
    MIV-711 (Control)21.73 ± 3.18Benchmark
  • Anti-Bone Resorption Activity :
    In vitro studies on RAW264.7 cells treated with CMTB derivatives showed a dose-dependent reduction in CTX-I levels (a marker for bone resorption). Compounds derived from CMTB demonstrated comparable efficacy to established inhibitors like MIV-711 .
    Treatment GroupCTX-I Release (nM)
    Control (Untreated)20.46 ± 3.67
    CMTB Derivative H-920.46 ± 3.67
    MIV-71121.73 ± 3.18

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester
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3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester

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